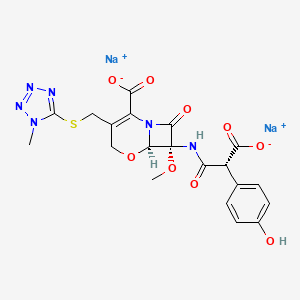

Latamoxef sodium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

64953-12-4 |

|---|---|

Molecular Formula |

C20H18N6Na2O9S |

Molecular Weight |

564.4 g/mol |

IUPAC Name |

disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12?,18?,20-;;/m0../s1 |

InChI Key |

GRIXGZQULWMCLU-PJDRSYKOSA-L |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

64953-12-4 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1 Oxacephalosporin 1-Oxacephalosporin 6059 S 6059-S 6059S Disodium Latamoxef Disodium Moxalactam Disodium, Moxalactam Festamoxin Lamoxactam Latamoxef Latamoxef, Disodium Lilly 127935 Ly 127935 Ly-127935 Ly127935 Moxalactam Moxalactam Disodium Moxalactam, Disodium S 6059 S-6059 S6059 Shiomarin |

Origin of Product |

United States |

Foundational & Exploratory

Latamoxef Sodium: A Technical Deep-Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latamoxef sodium, a synthetic oxacephem antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its interaction with penicillin-binding proteins (PBPs), its spectrum of activity, and its stability against β-lactamases. Quantitative data on its efficacy is presented, alongside detailed experimental protocols for key assays and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound's primary mechanism of action is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] Like other β-lactam antibiotics, Latamoxef targets and acylates the active site of penicillin-binding proteins (PBPs).[2] These enzymes are crucial for the final steps of peptidoglycan assembly, specifically the transpeptidation that cross-links the peptide side chains, providing the cell wall with its structural rigidity. By covalently binding to these enzymes, Latamoxef effectively halts cell wall construction, leading to cell lysis and bacterial death.

Targeting Penicillin-Binding Proteins (PBPs)

The efficacy and spectrum of β-lactam antibiotics are largely determined by their affinity for specific PBPs. Studies on Escherichia coli and Pseudomonas aeruginosa have shown that this compound has a high affinity for most of their PBPs, with the notable exception of PBP-2.[3][4] This broad PBP binding profile contributes to its potent activity against a wide range of bacteria. The binding to multiple essential PBPs is a key factor in its bactericidal action. Unlike some cephalosporins, Latamoxef binds more strongly to PBP-1a than to PBP-1b in E. coli and P. aeruginosa.[4] It also demonstrates a high affinity for the lower molecular weight PBPs 5 and 6.[4]

Diagram 1: Simplified Bacterial Peptidoglycan Synthesis and Inhibition by Latamoxef

Caption: Inhibition of bacterial cell wall synthesis by Latamoxef.

Spectrum of Activity and Efficacy

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Efficacy Data

The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound against a range of clinically relevant bacteria.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | - | 0.125 - 0.5 | [5] |

| Klebsiella pneumoniae | - | ≤ 0.5 | [5] |

| Pseudomonas aeruginosa | 8 - 32 | ≥ 64 | [5] |

| Staphylococcus aureus | - | 4 - 16 | [5] |

| Streptococcus pneumoniae | - | 1 - 3 | [5] |

| Streptococcus pyogenes | - | 1 - 3 | [5] |

| Enterococci | - | ≥ 64 | [5] |

Note: A hyphen (-) indicates that the specific value was not provided in the cited source.

Resistance Mechanisms

Bacterial resistance to Latamoxef can arise through several mechanisms, with the production of β-lactamase enzymes being a primary concern. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. However, Latamoxef exhibits stability against a variety of plasmid- and chromosomally-mediated β-lactamases. In some cases, resistance in organisms like Serratia marcescens has been attributed to a combination of factors, including decreased permeability of the outer membrane and modifications in PBPs.

Latamoxef itself can act as a feeble substrate for some β-lactamases, forming a stable, inactive complex with the enzyme. This "covalent trapping" can contribute to resistance in strains that overproduce the enzyme.[6]

Experimental Protocols

Protocol for Competitive PBP Binding Assay

This method is used to determine the relative affinity of a non-labeled β-lactam, such as Latamoxef, for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., radiolabeled or fluorescently labeled penicillin).

Materials:

-

Bacterial inner membrane preparations containing PBPs

-

This compound at various concentrations

-

Radiolabeled penicillin (e.g., [¹²⁵I]penicillin X)

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

-

Phosphorimager or X-ray film for autoradiography

-

Scintillation counter

Procedure:

-

Incubation: Bacterial membranes are incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes at 30°C) to allow for the binding to PBPs.

-

Labeling: A saturating concentration of radiolabeled penicillin is added to the mixture and incubated for a shorter duration (e.g., 10 minutes at 30°C). The radiolabeled penicillin will bind to any PBPs not already occupied by Latamoxef.

-

Termination: The reaction is stopped by the addition of an excess of unlabeled penicillin and a denaturing sample buffer.

-

Separation: The membrane proteins are separated by size using SDS-PAGE.

-

Detection: The gel is dried and exposed to a phosphorimager screen or X-ray film to visualize the radiolabeled PBPs.

-

Quantification: The intensity of the bands corresponding to each PBP is quantified. The concentration of Latamoxef that inhibits 50% of the binding of the radiolabeled penicillin (the IC50) is then determined.

Diagram 2: Experimental Workflow for Competitive PBP Binding Assay

Caption: Workflow for determining PBP binding affinity.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a standardized method to determine the in vitro susceptibility of a bacterial isolate to an antibiotic.

Materials:

-

96-well microtiter plates

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

Procedure:

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in CAMHB across the wells of a microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Diagram 3: Logical Flow of MIC Determination

Caption: Logical process for determining the Minimum Inhibitory Concentration.

Conclusion

This compound is a potent, broad-spectrum antibiotic that functions by inhibiting the transpeptidase activity of a wide range of penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. Its high affinity for multiple essential PBPs, with the exception of PBP-2, underlies its bactericidal action against many Gram-positive and Gram-negative pathogens. While it exhibits stability against many β-lactamases, resistance can emerge, particularly in bacteria that overproduce these enzymes or have altered membrane permeability. The standardized protocols for PBP binding assays and MIC determination are essential tools for further research into its mechanism of action and for the development of new antibacterial agents.

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. mdpi.com [mdpi.com]

- 3. Binding of latamoxef (moxalactam) and its decarboxylated derivative to Escherichia coli and Pseudomonas aeruginosa penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 'Covalent trapping' and latamoxef resistance in beta-lactamase-derepressed Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Latamoxef Sodium: A Technical Guide

An in-depth exploration of the development and chemical synthesis of the pioneering oxacephem antibiotic, latamoxef sodium, tailored for researchers, scientists, and drug development professionals.

This compound, also known as moxalactam, represents a significant milestone in the history of antibiotics. As a synthetic 1-oxa-β-lactam antibiotic, its development in the late 1970s and early 1980s marked the introduction of the oxacephem class, distinguished by the substitution of a sulfur atom with an oxygen atom in the cephem nucleus. This structural modification conferred a broad spectrum of activity, particularly against Gram-negative bacteria, and notable resistance to β-lactamase enzymes. This guide provides a detailed overview of the discovery, synthesis, and key technical data associated with this compound.

Discovery and Development

Latamoxef was discovered and developed by researchers at Shionogi & Co., a Japanese pharmaceutical company.[1][2] The pioneering work on 1-oxacephems was carried out by a team including W. Nagata and M. Narisada, who are named as inventors on key patents filed in the late 1970s.[3] The global introduction of latamoxef, under brand names such as Shiomarin and Festamoxin, occurred in the early 1980s.[2][4] Shionogi collaborated with Eli Lilly and Company for the development and marketing of latamoxef, which was also known by the code LY127935.[1][5][6] This partnership was part of a long-standing collaboration between the two companies that began in the early 20th century.[5][6]

Latamoxef was initially lauded for its potent activity against a wide range of pathogens, including anaerobic bacteria, and its ability to cross the blood-brain barrier.[7] However, its use was later associated with side effects, including bleeding complications due to interference with vitamin K metabolism, which has limited its clinical application in some regions.[3]

Synthesis Pathway

The synthesis of this compound is a complex multi-step process. Several synthetic routes have been developed since its initial discovery. Below is a representative pathway, starting from the readily available 6-aminopenicillanic acid (6-APA), which illustrates the key chemical transformations required to construct the 1-oxacephem core and introduce the necessary side chains.

A generalized synthetic scheme is presented below, followed by a more detailed, step-by-step description.

Detailed Synthesis Steps:

-

Formation of the Azetidinone Intermediate: The synthesis begins with the benzhydrol ester of 6-aminopenicillanic acid (6-APA). The sulfur atom is chlorinated and then treated with a base, leading to the fragmentation of the thiazolidine ring to form an intermediate sulfenyl chloride (Intermediate 2).[3]

-

Introduction of the Oxygen Heteroatom Precursor: The sulfenyl chloride is displaced by propargyl alcohol in the presence of zinc chloride to yield a key diastereoisomeric intermediate (Intermediate 3), which contains the propargyl ether moiety that will eventually form the dihydrooxazine ring.[3]

-

Side Chain Protection and Epoxidation: The amino group is protected, for instance, as a phenylacetylamide. The triple bond of the propargyl group is then partially reduced using a Lindlar catalyst (5% Pd-CaCO3), followed by epoxidation with meta-chloroperoxybenzoic acid (mCPBA) to give the epoxide (Intermediate 4).[3]

-

Introduction of the C-3 Side Chain: The epoxide ring is opened by nucleophilic attack with 1-methyl-1H-tetrazole-5-thiol. This reaction introduces the characteristic side chain at the C-3 position of the future cephem ring system, yielding Intermediate 5.[3]

-

Oxidative Cleavage and Halogenation: The side chain derived from the propargyl alcohol is further modified. A Jones oxidation, followed by ozonolysis with a reductive work-up (zinc in acetic acid), and subsequent treatment with thionyl chloride and pyridine, converts the side chain into a halide (Intermediate 6).[3]

-

Intramolecular Wittig Reaction and Ring Closure: The halide is displaced with triphenylphosphine (PPh3), setting the stage for an intramolecular Wittig reaction. The resulting ylide undergoes olefination to form the six-membered dihydrooxazine ring, thus completing the 1-oxacephem core structure (Intermediate 7).[3]

-

Side Chain Exchange and Methoxylation: The phenylacetyl protecting group on the 7-amino group is removed. This is a multi-step process that can involve conversion to an imino chloride with phosphorus pentachloride (PCl5), followed by formation of an imino methyl ether with methanol, and subsequent hydrolysis to yield the free amine (Intermediate 8). A methoxy group is then introduced at the 7α-position, a feature that enhances stability against β-lactamases.[3]

-

Final Side Chain Acylation and Deprotection: The free amine at the 7-position is acylated with a protected arylmalonate derivative. Finally, all protecting groups are removed to yield latamoxef (14).[3] The final product is then converted to its disodium salt for pharmaceutical use.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound.

Table 1: Synthesis Yields for Selected Steps

| Step | Reported Yield | Reference |

| Final deprotection and salt formation (trifluoroacetic acid method) | 90% | |

| Overall yield (5-step synthesis from oxacephem nucleus) | ~30% | [2] |

Table 2: In Vitro Antibacterial Activity of Latamoxef (MIC90 in µg/mL)

| Organism | MIC90 (µg/mL) |

| Escherichia coli | 0.5 |

| Klebsiella pneumoniae | 1.0 |

| Enterobacter aerogenes | 4.0 |

| Serratia marcescens | 4.0 |

| Proteus mirabilis | 0.5 |

| Proteus vulgaris | 2.0 |

| Haemophilus influenzae | 0.1 |

| Bacteroides fragilis | 8.0 |

| Staphylococcus aureus | 32.0 |

| Pseudomonas aeruginosa | 64.0 |

Data compiled from various sources.

Table 3: Pharmacokinetic Parameters of Latamoxef in Adults

| Parameter | Value |

| Half-life | 2-3 hours |

| Volume of distribution | 0.2-0.3 L/kg |

| Protein binding | ~50% |

| Excretion | Primarily renal |

Data compiled from various sources.

Experimental Protocols

The following are generalized experimental protocols for key reactions in the synthesis of this compound, based on information from patents and publications. These are for informational purposes and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Deprotection and Salt Formation of a Latamoxef Precursor

This protocol is adapted from a patented method demonstrating a high-yield final step.

-

Deprotection: A protected latamoxef intermediate (e.g., with a p-methoxybenzyl and benzhydryl protecting group) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to between -20°C and -15°C. Anisole is added as a carbocation scavenger, followed by the dropwise addition of trifluoroacetic acid. The reaction is maintained at this temperature for 1 hour, then allowed to warm to 0-15°C for another hour.

-

Isolation: The dichloromethane and excess trifluoroacetic acid are removed under reduced pressure. Diethyl ether is added to precipitate the deprotected latamoxef as a solid, which is then collected by filtration.

-

Salt Formation: The crude solid is dissolved in methanol and cooled to -5°C to 10°C. A solution of sodium isooctanoate in tetrahydrofuran is added dropwise. The reaction is stirred for 30 minutes after the addition is complete.

-

Purification: The precipitated this compound is collected by filtration. The solid is then dissolved in deionized water and washed with an organic solvent like ethyl acetate to remove impurities. The aqueous phase can be decolorized with activated carbon, filtered, and then lyophilized to obtain the final, purified this compound.

Protocol 2: Acylation of the 7-Amino Group

This is a general procedure for the introduction of the side chain at the 7-position of the oxacephem nucleus.

-

Activation of the Side Chain: The carboxylic acid of the desired side chain (e.g., a protected arylmalonic acid) is converted to a more reactive species, such as an acid chloride or a mixed anhydride. This can be achieved using reagents like oxalyl chloride or a chloroformate.

-

Acylation Reaction: The 7-amino-1-oxacephem intermediate is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to a low temperature (e.g., -20°C to 0°C). A base, such as triethylamine or pyridine, is added to neutralize the acid that will be formed during the reaction. The activated side chain is then added dropwise to the solution.

-

Work-up and Purification: The reaction is monitored for completion by a suitable method (e.g., TLC or HPLC). Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid. The product is extracted into an organic solvent, washed, dried, and concentrated. The crude product is then purified by chromatography or crystallization.

Logical Workflow for Latamoxef Synthesis

The overall logic of the latamoxef synthesis involves a convergent approach where the complex 1-oxacephem core is constructed, and then the crucial side chains at the C-3 and C-7 positions are introduced. The workflow can be visualized as follows:

Conclusion

This compound stands as a testament to the ingenuity of medicinal chemists in modifying natural product scaffolds to create novel therapeutic agents with enhanced properties. Its discovery by Shionogi and subsequent development with Eli Lilly paved the way for a new class of β-lactam antibiotics. While its clinical use has evolved, the complex and elegant synthesis of latamoxef continues to be a valuable case study for students and professionals in the field of drug development. The methodologies developed for its synthesis have contributed to the broader field of synthetic organic chemistry and continue to inform the development of new antibacterial agents.

References

- 1. CN110804635A - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. Latamoxef - Wikipedia [en.wikipedia.org]

- 3. Synthesis and antibacterial activity of 1-oxacephem derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102260280A - Preparation method of latamoxef disodium - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Chemical and Physical Properties of Latamoxef Sodium for Research Applications

Introduction: Latamoxef sodium, also known as moxalactam sodium, is a synthetic oxa-β-lactam antibiotic belonging to the oxacephem class, which is structurally related to cephalosporins.[1] A key structural feature is the substitution of the sulfur atom in the cephalosporin core with an oxygen atom.[2] This modification, along with a 7-alpha-methoxy group, contributes to its broad spectrum of activity against Gram-positive and Gram-negative bacteria, including anaerobic organisms, and provides notable stability against many β-lactamase enzymes.[1][3] These characteristics make this compound a valuable compound for research in antibacterial drug discovery and development. This guide provides an in-depth overview of its chemical and physical properties, mechanism of action, and key experimental protocols for its study.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid or colorless powder.[4][5] It is characterized by its solubility in water and dimethyl sulfoxide (DMSO), which facilitates its use in a variety of experimental settings.[1][6]

Data Summary Tables

The fundamental chemical and physical properties of this compound are summarized below for easy reference.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Reference |

| IUPAC Name | disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [7] |

| Synonyms | Moxalactam sodium, Lamoxactam sodium, LY-127935 | [5][7] |

| CAS Number | 64953-12-4 | [1][4][7] |

| Chemical Formula | C₂₀H₁₈N₆Na₂O₉S | [1][7][8] |

| Molecular Weight | 564.44 g/mol | [1][6][9] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid; Colorless powder | [4][5] |

| Melting Point | >156°C (decomposition) | [4] |

| Solubility | Water: 50 mg/mLDMSO: 100 mg/mLEthanol: Insoluble | [6][10][11] |

| Storage (Solid) | 3 years at -20°C; 2-8°C for general use | [6][9] |

| Storage (Solutions) | Avoid repeated freeze-thaw cycles. Store aliquots at -80°C (6 months) or -20°C (1 month). Aqueous solutions are not recommended for storage longer than 24 hours. | [3][5] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][9] The core mechanism involves the irreversible acylation of penicillin-binding proteins (PBPs), which are essential transpeptidase enzymes.[3] This inactivation prevents the final step of peptidoglycan synthesis: the cross-linking of peptidoglycan strands. The resulting structural failure of the cell wall leads to cell lysis and bacterial death.[12] Its 7-alpha-methoxy substituent provides steric hindrance that confers stability against many β-lactamase enzymes, allowing it to remain effective against resistant bacterial strains.[1][3]

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for quantifying Latamoxef in biological matrices like plasma.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Extraction:

-

Carefully collect the supernatant and transfer it to a clean vial for analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A suitable gradient or isocratic mixture, such as phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set to a wavelength of 271 nm.[10]

-

Quantification: Calculate the concentration of Latamoxef based on the peak area by comparing it to a standard curve prepared with known concentrations of the compound.

-

References

- 1. CAS 64953-12-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Latamoxef - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 64953-12-4 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | C20H18N6Na2O9S | CID 12856838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hengkangapi.com [hengkangapi.com]

- 9. rpicorp.com [rpicorp.com]

- 10. caymanchem.com [caymanchem.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. echemi.com [echemi.com]

In Vitro Antibacterial Spectrum of Latamoxef Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latamoxef, also known as moxalactam, is a synthetic oxa-β-lactam antibiotic with a broad spectrum of in vitro activity against a variety of clinically significant pathogens.[1] Structurally similar to cephalosporins, latamoxef distinguishes itself by the substitution of an oxygen atom for the sulfur atom in the dihydrothiazine ring, a modification that contributes to its antibacterial profile and stability against many β-lactamases.[1][2] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of latamoxef sodium, presenting quantitative data, detailed experimental protocols for susceptibility testing, and a visual representation of the testing workflow. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Core Antibacterial Spectrum of Latamoxef

Latamoxef demonstrates potent in vitro activity primarily against gram-negative bacteria, particularly members of the Enterobacteriaceae family.[2] Its activity against gram-positive organisms is more modest, and it exhibits efficacy against many anaerobic species, including Bacteroides fragilis.[2]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of latamoxef against a range of bacterial species, expressed as Minimum Inhibitory Concentration (MIC) values in µg/mL. MIC values, such as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), are standard measures of an antibiotic's potency.

Table 1: In Vitro Activity of Latamoxef Against Gram-Positive Aerobic Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | - | 12.5 | 4 - 16[3] |

| Staphylococcus epidermidis | - | 50 | - |

| Streptococcus pneumoniae | - | 1 - 3 | -[3] |

| Streptococcus pyogenes | - | 1 - 3 | -[3] |

| Enterococcus faecalis | - | ≥ 64 | -[3][4] |

Note: Methicillin-resistant Staphylococcus aureus (MRSA) is generally resistant to latamoxef (MIC₉₀ > 64 µg/mL).[3]

Table 2: In Vitro Activity of Latamoxef Against Gram-Negative Aerobic Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | 0.125 - 0.5 | < 3.13[3][4] |

| Klebsiella pneumoniae | - | ≤ 0.5 | < 3.13[3][4] |

| Proteus mirabilis | - | < 3.13 | -[4] |

| Proteus vulgaris | - | < 3.13 | -[4] |

| Enterobacter aerogenes | - | 1.56 | -[4] |

| Serratia marcescens | - | > 6.25 | -[4] |

| Pseudomonas aeruginosa | 8 - 32 | ≥ 64 | -[3][4] |

Table 3: In Vitro Activity of Latamoxef Against Anaerobic Bacteria

| Bacterial Species | MIC (µg/mL) |

| Bacteroides fragilis | Active[2][5] |

| Bacteroides vulgatus | Active |

| Bacteroides thetaiotaomicron | Active |

| Bacteroides oralis | Active |

| Clostridium perfringens | Active[6] |

| Fusobacterium symbiosum | Active |

| Eubacterium lentum | Active |

| Peptostreptococcus magnus | Active |

Experimental Protocols for In Vitro Susceptibility Testing

The determination of latamoxef's in vitro activity is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods, such as agar dilution and broth microdilution. These methods are outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][8]

Protocol Outline (based on CLSI guidelines): [8][9]

-

Media Preparation: Mueller-Hinton agar is prepared and sterilized. For fastidious organisms, supplementation with 5% sheep blood may be required.[8]

-

Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to achieve the desired final concentrations.

-

Plate Preparation: A specific volume of each latamoxef dilution is incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar surface.[4]

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the different concentrations of latamoxef, as well as the control plate.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours in an appropriate atmosphere (aerobic for most bacteria, anaerobic for anaerobes).

-

Result Interpretation: The MIC is recorded as the lowest concentration of latamoxef that completely inhibits visible bacterial growth.

Broth Microdilution Method

The broth microdilution method is another widely used and standardized technique for MIC determination, particularly suitable for testing a large number of isolates.[7][10]

Protocol Outline (based on EUCAST/CLSI guidelines): [7][10][11]

-

Media Preparation: Cation-adjusted Mueller-Hinton broth is typically used. For fastidious organisms, the broth may be supplemented with lysed horse blood and β-NAD.[10]

-

Antimicrobial Agent Preparation: Latamoxef is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This is further diluted in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[10]

-

Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the serially diluted latamoxef. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.[10]

-

Result Interpretation: The MIC is determined as the lowest concentration of latamoxef at which there is no visible growth (i.e., no turbidity) in the well. This can be assessed visually or with a plate reader.[11]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the antimicrobial susceptibility testing process.

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

References

- 1. Latamoxef - Wikipedia [en.wikipedia.org]

- 2. Moxalactam (latamoxef). A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Clinical laboratory approach for estimating the effective administrative dose of latamoxef. Significance of a 4-category system interpretation of the latamoxef disc susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of latamoxef (moxalactam) against both Bacteroides fragilis and Escherichia coli in an intraperitoneal abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative serum bactericidal activity against test anaerobes in volunteers receiving imipenem, clindamycin, latamoxef and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. standards.globalspec.com [standards.globalspec.com]

- 10. cgspace.cgiar.org [cgspace.cgiar.org]

- 11. scribd.com [scribd.com]

An In-Depth Technical Guide to the Oxacephem Structure of Latamoxef Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxacephem antibiotic, Latamoxef sodium. It delves into the unique structural characteristics, synthesis, mechanism of action, and key quantitative data related to its efficacy and pharmacokinetics. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Core Structure and Chemical Properties

Latamoxef is a synthetic oxa-β-lactam antibiotic belonging to the oxacephem class.[1][2] A defining feature of its structure is the substitution of the sulfur atom in the cephalosporin nucleus with an oxygen atom.[3] This modification significantly influences the compound's stability and antibacterial activity. The sodium salt form enhances its solubility in water, making it suitable for intravenous administration.[2]

Chemical Name: disodium;(7R)-7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4]

Molecular Formula: C₂₀H₁₈N₆Na₂O₉S[2][4]

Molecular Weight: 564.44 g/mol [5]

Mechanism of Action

Latamoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[6] The inactivation of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. The presence of a 7α-methoxy group provides Latamoxef with notable stability against a variety of β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[1][2]

Quantitative Data

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of Latamoxef against a range of clinically relevant bacteria.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.125 - 0.5 | |

| Klebsiella pneumoniae | ≤ 0.5 | |

| Pseudomonas aeruginosa | 8 - 32 | ≥ 64 |

| Staphylococcus aureus (Methicillin-sensitive) | 4 - 16 | |

| Staphylococcus aureus (Methicillin-resistant) | > 64 | |

| Streptococcus pneumoniae | 1 - 3 | |

| Streptococcus pyogenes | 1 - 3 | |

| Enterococci | ≥ 64 |

Data compiled from multiple sources.

Pharmacokinetic Parameters

The pharmacokinetic profile of Latamoxef has been studied in various patient populations. The following tables present key parameters.

Pharmacokinetic Parameters in Adults (Gynecological Surgery Patients)

| Parameter | Value |

| Cmax (Oviduct) | 46.9 µg/g |

| Cmax (Perimetrium) | 44.2 µg/g |

| Cmax (Cervix uteri) | 35.8 µg/g |

| Cmax (Myometrium) | 26.9 µg/g |

| Cmax (Endometrium) | 25.6 µg/g |

| Cmax (Ovary) | 24.3 µg/g |

| Serum Half-life (t₁/₂α) | 0.27 hours |

| Serum Half-life (t₁/₂β) | 1.81 hours |

Data from a study involving a 1g dose administered twice daily for 5 days.[7]

Population Pharmacokinetic Parameters in Chinese Children

| Parameter | Typical Value |

| Central Compartment Distribution Volume (V₁) | 4.84 L |

| Peripheral Compartment Distribution Volume (V₂) | 16.18 L |

| Clearance (CL) | 1.00 L/h |

| Inter-compartmental Clearance (Q) | 0.97 L/h |

Based on a two-compartment model with first-order elimination.[8]

Pharmacokinetic Parameters in Neonates and Infants

| Population | Parameter | Value |

| Neonates (0-28 days) | Peak Serum Concentration (50 mg/kg, q12h) | ~105 µg/mL (first dose), ~128 µg/mL (steady state) |

| Neonates (0-28 days) | Apparent Volume of Distribution (Vd) | 515–537 mL/kg |

| Infants (1-24 months) | Peak Serum Concentration (25, 50, 100 mg/kg) | 29–75 µg/mL, 68–124 µg/mL, 200–260 µg/mL |

| Infants (1-24 months) | Apparent Volume of Distribution (Vd) | 518 mL/kg |

| Children (2 months - 7.5 years) | Apparent Volume of Distribution (Vd) | 0.4 L/kg |

Data compiled from multiple sources.[9]

Experimental Protocols

Synthesis of this compound

The synthesis of Latamoxef is a multi-step process that begins with the modification of a penicillin-derived starting material. The following is a generalized protocol based on published synthesis routes.

Step 1: Formation of the Oxazoline Intermediate The synthesis often starts with a protected 6-aminopenicillanic acid (6-APA) derivative. The thiazolidine ring is opened and subsequently closed with an oxygen-containing group to form an oxazoline intermediate. This key step replaces the sulfur atom with oxygen, characteristic of the oxacephem core.

Step 2: Construction of the Dihydrooxazine Ring An intramolecular Wittig reaction is a common strategy to form the six-membered dihydrooxazine ring, thus creating the bicyclic oxacephem nucleus.[3]

Step 3: Introduction of the 7-Methoxy Group A methoxy group is introduced at the C7 position, which is crucial for β-lactamase stability. This can be achieved through a series of reactions involving the formation of an imine, followed by oxidation and stereoselective addition of methanol.[3]

Step 4: Acylation of the 7-Amino Group The 7-amino group is acylated with a protected (4-hydroxyphenyl)malonic acid derivative. This side chain is important for the antibacterial spectrum of the molecule.[3]

Step 5: Introduction of the 3-Side Chain The 1-methyl-1H-tetrazole-5-thiol side chain is introduced at the C3 position. This is typically achieved by nucleophilic displacement of a leaving group on the methyl group at C3 of the oxacephem ring.[3]

Step 6: Deprotection and Salt Formation Finally, all protecting groups are removed, often under acidic conditions. The resulting free acid of Latamoxef is then converted to the disodium salt by treatment with a sodium base, such as sodium bicarbonate or sodium 2-ethylhexanoate, to yield this compound.[10] A Chinese patent describes a method involving deprotection with trifluoroacetic acid, followed by reaction with a sodium carboxylate solution and subsequent purification.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterial strain can be determined using the broth microdilution method as follows:

1. Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water or DMSO) at a high concentration (e.g., 1000 µg/mL).

2. Preparation of Bacterial Inoculum:

-

Culture the test bacterium on an appropriate agar medium overnight at 37°C.

-

Prepare a bacterial suspension in a sterile saline solution or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Add the prepared bacterial inoculum to each well.

-

Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

4. Incubation and Interpretation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Caption: Generalized synthetic pathway of this compound.

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. mdpi.com [mdpi.com]

- 2. Estimation of latamoxef (moxalactam) dosage regimens against β-lactamase–producing Enterobacterales in dogs: a pharmacokinetic and pharmacodynamic analysis using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102260280A - Preparation method of latamoxef disodium - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Moxalactam | C20H20N6O9S | CID 47499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Latamoxef - Wikipedia [en.wikipedia.org]

- 10. [Pharmacokinetic and clinical studies on latamoxef in the field of obstetrics and gynecology] [pubmed.ncbi.nlm.nih.gov]

Latamoxef Sodium (CAS 64953-12-4): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latamoxef sodium, also known as Moxalactam sodium, is a synthetic oxa-β-lactam antibiotic with the CAS number 64953-12-4.[1][2][3] Structurally related to cephalosporins, it exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][4] Notably, Latamoxef possesses stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to β-lactam antibiotics.[1][5] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, pharmacokinetic properties, and key experimental findings. Although it is no longer available in some countries, including the United States, it is still utilized in others and remains a valuable tool for in vitro and in vivo research in antibacterial drug discovery.[6][7]

Physicochemical Properties

| Property | Value |

| CAS Number | 64953-12-4[1][2] |

| Molecular Formula | C20H18N6Na2O9S[2][8] |

| Molecular Weight | 564.44 g/mol [2] |

| Synonyms | Moxalactam sodium, Lamoxactam sodium, LY-127935 sodium[1] |

| Solubility | Water[2][8] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][5] The primary target of Latamoxef is a group of enzymes known as penicillin-binding proteins (PBPs).[5][7][9] By acylating these essential enzymes, Latamoxef blocks the final transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[5][9] This disruption of cell wall integrity leads to cell lysis and ultimately, bacterial death.[2][5] The 7-alpha-methoxy substituent in its structure provides resistance to hydrolysis by many β-lactamases.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rpicorp.com [rpicorp.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Latamoxef - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. CAS 64953-12-4: this compound | CymitQuimica [cymitquimica.com]

- 9. Moxalactam | C20H20N6O9S | CID 47499 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Nomenclature: A Technical Guide to Latamoxef Sodium and Moxalactam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of antibiotic research and development, precise nomenclature is paramount. This technical guide provides an in-depth clarification of the terms "Latamoxef sodium" and "moxalactam," which are often used interchangeably in scientific literature, leading to potential ambiguity. This document will establish that both terms refer to the same active pharmaceutical ingredient, with "moxalactam" being the generic name for the active acid form and "Latamoxef" often used as a brand name or synonym. The compound is a broad-spectrum oxa-β-lactam antibiotic. This guide will further present key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action to serve as a comprehensive resource for the scientific community.

Unraveling the Nomenclature: this compound vs. Moxalactam

A review of chemical databases and scientific publications confirms that "Latamoxef" and "moxalactam" refer to the identical active antibiotic substance. The compound is a synthetic oxa-β-lactam antibiotic, distinguished from cephalosporins by the substitution of an oxygen atom for the sulfur atom in the dihydrothiazine ring.

-

Moxalactam: This is the International Nonproprietary Name (INN) for the active carboxylic acid form of the drug. Its chemical formula is C₂₀H₂₀N₆O₉S.[1]

-

Latamoxef: This name is frequently used as a synonym for moxalactam.[2][3]

-

Moxalactam Disodium / this compound: These terms refer to the salt form of the drug, which is administered clinically. The chemical formula for the disodium salt is C₂₀H₁₈N₆Na₂O₉S.[4][5][6]

The CAS Registry Number for the active acid form (moxalactam) is 64952-97-2, while the CAS Registry Number for the disodium salt (moxalactam disodium or this compound) is 64953-12-4.[4] Throughout this guide, the term "moxalactam" will be used to refer to the active compound for clarity.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for moxalactam, including its pharmacokinetic properties and in vitro activity against various bacterial strains.

Table 1: Pharmacokinetic Parameters of Moxalactam in Healthy Adults

| Parameter | Intravenous (1g dose) | Intramuscular (1g dose) | Reference(s) |

| Mean Peak Serum Concentration (Cmax) | 58.3 µg/mL | 46 µg/mL | |

| Time to Peak Concentration (Tmax) | End of infusion | 1.0 hour | |

| Elimination Half-life (t½) | 1.9 - 2.6 hours | 2.1 - 2.5 hours | |

| Volume of Distribution (Vd) | 0.28 - 0.41 L/kg | Not Reported | |

| Total Body Clearance | 114 - 158 mL/min | 102 mL/min | |

| Renal Clearance | 85 - 130 mL/min | 83 mL/min | |

| Urinary Excretion (24h) | 60% - 97% | 75% - 97% |

Table 2: Minimum Inhibitory Concentrations (MIC) of Moxalactam for Key Bacterial Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 0.12 | 0.5 | |

| Klebsiella pneumoniae | 0.25 | 1 | |

| Enterobacter cloacae | 0.5 | 8 | |

| Serratia marcescens | 1 | 4 | |

| Proteus mirabilis | 0.12 | 0.5 | |

| Haemophilus influenzae (β-lactamase negative) | ≤0.06 | ≤0.06 | |

| Haemophilus influenzae (β-lactamase positive) | 0.12 | 0.25 | |

| Bacteroides fragilis | 2 | 8 | |

| Staphylococcus aureus (methicillin-susceptible) | 4 | 8 | |

| Streptococcus pneumoniae | 0.5 | 1 |

Experimental Protocols

This section provides a detailed methodology for a key experiment used to determine the in vitro efficacy of moxalactam.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterial isolate.

1. Materials:

- Moxalactam sodium powder

- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Sterile 96-well microtiter plates

- Bacterial inoculum standardized to 0.5 McFarland turbidity

- Sterile saline or broth for dilutions

- Incubator (35°C ± 2°C)

- Micropipettes and sterile tips

2. Preparation of Moxalactam Stock Solution:

- Prepare a stock solution of moxalactam in a suitable solvent (e.g., sterile water or buffer) at a concentration of 1280 µg/mL.

- Filter-sterilize the stock solution using a 0.22 µm syringe filter.

3. Preparation of Microtiter Plates:

- Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

- Add 100 µL of the moxalactam stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations, typically from 64 µg/mL to 0.06 µg/mL.

- The eleventh well in each row serves as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).

4. Inoculation:

- Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically done by a 1:100 dilution followed by adding 10 µL of the diluted inoculum to each well (except the negative control).

5. Incubation:

- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading the MIC:

- The MIC is defined as the lowest concentration of moxalactam that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizing the Mechanism of Action

Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagrams illustrate the key signaling pathway and the experimental workflow for determining its efficacy.

Caption: Mechanism of action of Moxalactam.

References

- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Antibacterial effect evaluation of moxalactam against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae with in vitro pharmacokinetics/pharmacodynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Simulating moxalactam dosage for extended-spectrum β-lactamase-producing Enterobacteriaceae using blood antimicrobial surveillance network data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Latamoxef Sodium: A Comprehensive Technical Review of its Antibacterial Activity and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latamoxef sodium, a synthetic oxacephem antibiotic, has garnered renewed interest in an era of mounting antimicrobial resistance. Structurally related to the cephalosporins, latamoxef exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria. Its stability in the presence of many β-lactamase enzymes further enhances its clinical utility. This technical guide provides an in-depth review of the antibacterial activity and pharmacokinetic profile of this compound, supported by experimental methodologies and visual representations of key processes.

Antibacterial Activity

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This is achieved through the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis.[1] This disruption of cell wall integrity leads to cell lysis and death.

The in vitro activity of this compound has been evaluated against a wide range of clinically significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Antibacterial Activity of this compound Against Gram-Negative Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.5 | 0.125 - 0.5 |

| Klebsiella pneumoniae | 0.5 | ≤ 0.5 |

| Proteus species | - | < 1.0 |

| Morganella morganii | - | < 1.0 |

| Haemophilus influenzae | - | < 1.0 |

| Neisseria gonorrhoeae | - | < 1.0 |

| Neisseria meningitidis | - | < 1.0 |

| Salmonella species | - | < 1.0 |

| Pseudomonas aeruginosa | 8 - 32 | ≥ 64 |

Data compiled from multiple sources.[2][3][4]

Table 2: In Vitro Antibacterial Activity of this compound Against Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (penicillin-sensitive) | - | 4 - 16 |

| Staphylococcus aureus (penicillin-resistant) | - | 4 - 16 |

| Staphylococcus aureus (methicillin-resistant) | - | > 64 |

| Streptococcus pneumoniae | - | 1 - 3 |

| Streptococcus pyogenes | - | 1 - 3 |

| Enterococci | - | ≥ 64 |

Data compiled from multiple sources.[2]

Table 3: In Vitro Antibacterial Activity of this compound Against Anaerobic Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 4 | 64 |

| Clostridium perfringens | - | - |

| Peptostreptococcus species | - | - |

Data compiled from multiple sources.[5]

Latamoxef has demonstrated notable stability against a variety of β-lactamases, including those produced by Bacteroides fragilis.[4] However, resistance can emerge through mechanisms such as decreased permeability of the bacterial outer membrane and alterations in penicillin-binding proteins.

Pharmacokinetics

This compound is administered intravenously or intramuscularly as it is not absorbed orally.[2] Following administration, it is distributed in the body and is primarily excreted unchanged by the kidneys.

Table 4: Pharmacokinetic Parameters of this compound in Adults

| Parameter | Value |

| Bioavailability (IM) | 92% |

| Peak Plasma Concentration (500 mg IM) | 18 - 22 mg/L |

| Time to Peak Concentration (IM) | 1.2 - 1.3 hours |

| Half-life (Terminal) | 2.4 - 2.7 hours |

| Plasma Clearance | 87.0 mL/min |

| Volume of Distribution (steady state) | 210 mL/kg |

| Protein Binding | 40% |

| Urinary Excretion (24h post-IV dose) | 72% |

Data compiled from multiple sources.[2][6]

Pharmacokinetic parameters in pediatric populations can vary with age and development. For instance, in neonates receiving 50 mg/kg every 12 hours, peak serum concentrations are approximately 105 µg/mL after the first dose and 128 µg/mL at steady state.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is a standardized technique to determine the MIC of an antimicrobial agent against a specific bacterium.

Protocol:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a known concentration.

-

Serial Dilutions: A series of twofold dilutions of the stock solution are prepared to create a range of concentrations.

-

Incorporation into Agar: Each dilution is incorporated into molten Mueller-Hinton agar and poured into petri dishes. A control plate without the antibiotic is also prepared.

-

Inoculum Preparation: The bacterial isolate to be tested is grown in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Pharmacokinetic Study in Humans

Determining the pharmacokinetic profile of a drug like this compound in humans involves the following general steps:

Protocol:

-

Subject Recruitment: Healthy adult volunteers are recruited for the study.

-

Drug Administration: A single intravenous or intramuscular dose of this compound is administered to each subject.

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Drug Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution, using appropriate pharmacokinetic modeling software.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination by Agar Dilution

Caption: Workflow for MIC determination by agar dilution.

References

- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 2. Latamoxef dosing regimen adjustments and pharmaceutical care in pediatrics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of latamoxef (moxalactam) against both Bacteroides fragilis and Escherichia coli in an intraperitoneal abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Differences in susceptibilities of species of the Bacteroides fragilis group to several beta-lactam antibiotics: indole production as an indicator of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility profile of clinically relevant Bacteroides, Phocaeicola, Parabacteroides and Prevotella species, isolated by eight laboratories in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Solubility of Latamoxef Sodium in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of latamoxef sodium, a broad-spectrum oxacephem antibiotic, in a variety of common laboratory solvents. Understanding the solubility characteristics of this compound is critical for its handling, formulation, and in vitro experimental design.

Core Solubility Profile

This compound is a white to light yellowish-white powder or mass.[1] Its solubility is a key factor in its formulation for therapeutic use, particularly for intravenous administration, which is facilitated by its high water solubility.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in several key laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

| Solvent | Solubility | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water | Very Soluble[1][3] | 100[4][5] | 177.16 | Facilitates its use in intravenous formulations.[2] |

| ≥ 62.6[6] | ||||

| Dimethyl Sulfoxide (DMSO) | Soluble | 200[7] | 354.33 | Requires sonication to achieve this concentration.[7] |

| 100[4][5] | 177.16 | The use of fresh DMSO is recommended as moisture can reduce solubility.[4][5] | ||

| ≥ 25.95[6] | ||||

| Methanol | Very Soluble[1] | - | - | One source describes it as "freely soluble".[3] |

| Ethanol (95%) | Slightly Soluble[1][3] | - | - | Some sources report it as insoluble.[4][5][6] |

| Diethyl Ether | Practically Insoluble[1] | - | - | |

| Formic Acid | Freely Soluble[1] | - | - |

Note on Stability: this compound has been reported to be unstable in DMSO and methanol solutions.[2][8] Therefore, it is recommended to prepare fresh solutions for experimental use.

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not extensively available in the public domain. However, a general workflow for assessing solubility is presented below. This workflow is a standard approach used in pharmaceutical research and can be adapted for specific laboratory conditions.

Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound like this compound.

Caption: A generalized workflow for determining the solubility of this compound.

This in-depth guide provides a comprehensive overview of the solubility of this compound in various laboratory solvents, equipping researchers and drug development professionals with the necessary information for their work. The provided data and workflow are intended to serve as a valuable resource for the effective handling and application of this important antibiotic.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. CAS 64953-12-4: this compound | CymitQuimica [cymitquimica.com]

- 3. rpicorp.com [rpicorp.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | 64953-12-4 [chemicalbook.com]

The Core Principles of Latamoxef Sodium's Interaction with Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latamoxef sodium, a synthetic oxacephem antibiotic, exerts its bactericidal effects by disrupting the integrity of the bacterial cell wall. This guide provides an in-depth exploration of the fundamental principles governing the interaction of Latamoxef with its primary targets: the penicillin-binding proteins (PBPs). Understanding these core interactions is paramount for the development of novel antimicrobial strategies and for overcoming the challenges of antibiotic resistance.

Mechanism of Action: Covalent Inhibition of Penicillin-Binding Proteins

The primary mechanism of action of Latamoxef, like other β-lactam antibiotics, involves the inhibition of PBPs, a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protection against osmotic lysis.

Latamoxef's molecular structure mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. This structural similarity allows Latamoxef to bind to the active site of these enzymes. The highly reactive β-lactam ring of Latamoxef is then attacked by a serine residue within the PBP active site, leading to the formation of a stable, covalent acyl-enzyme complex. This acylation process effectively inactivates the PBP, preventing it from carrying out its essential transpeptidase activity—the cross-linking of peptidoglycan chains. The inhibition of this crucial step weakens the cell wall, ultimately leading to cell lysis and bacterial death.

dot

Caption: Mechanism of Latamoxef action.

Binding Affinity of this compound to Penicillin-Binding Proteins

The efficacy of Latamoxef is directly related to its binding affinity for various PBPs within a target bacterium. Latamoxef has been shown to bind to most PBPs in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, with a notable exception being PBP-2.[1] The affinity of a β-lactam antibiotic for a specific PBP is often quantified by the 50% inhibitory concentration (IC50) or the inhibition constant (Ki). The second-order rate constant of acylation (k2/K') is also a critical parameter that reflects the efficiency of PBP inactivation.

| Bacterium | PBP | Parameter | Value | Reference |

| Escherichia coli | PBP 5 | k2/K' | 1,300 M⁻¹s⁻¹ | [2] |

Note: The lack of comprehensive, publicly available IC50 and Ki values for Latamoxef across a range of PBPs highlights a significant data gap in the field. Further research is warranted to fully characterize the binding profile of this antibiotic.

Experimental Protocols

Competitive PBP Binding Assay using a Fluorescent Penicillin Analog

This protocol outlines a general method for determining the binding affinity of an unlabeled β-lactam antibiotic, such as Latamoxef, to PBPs by competing with a fluorescently labeled penicillin derivative, such as Bocillin-FL.

Materials:

-

Bacterial strain of interest

-

This compound

-

Bocillin-FL (fluorescent penicillin analog)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell lysis buffer (e.g., PBS with lysozyme and DNase)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

Procedure:

-

Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest and Wash: Harvest the cells by centrifugation and wash them with PBS.

-

Competition: Resuspend the bacterial pellets in PBS containing various concentrations of this compound. Incubate for a specific time (e.g., 30 minutes) at room temperature to allow Latamoxef to bind to the PBPs. A control sample with no Latamoxef should be included.

-

Labeling: Add a fixed, subsaturating concentration of Bocillin-FL to each sample and incubate for a shorter period (e.g., 10-15 minutes) at room temperature. This allows the fluorescent probe to bind to any PBPs not already occupied by Latamoxef.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer and method (e.g., sonication).

-

Membrane Fraction Isolation: Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

SDS-PAGE: Resuspend the membrane pellets in SDS-PAGE sample buffer, denature by heating, and separate the proteins on a polyacrylamide gel.

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands corresponding to each PBP will be inversely proportional to the concentration of Latamoxef used.

-

Data Analysis: Quantify the band intensities and plot them against the concentration of Latamoxef. The IC50 value, the concentration of Latamoxef that inhibits 50% of Bocillin-FL binding, can then be determined by fitting the data to a suitable dose-response curve.

dot

Caption: Experimental workflow for a competitive PBP binding assay.

Determination of the Second-Order Acylation Rate Constant (k2/K')

This protocol describes a method to determine the second-order rate constant for the acylation of a PBP by a β-lactam antibiotic. This constant provides a measure of the efficiency of the covalent inactivation of the enzyme.

Materials:

-

Purified PBP

-

Radiolabeled or fluorescently labeled β-lactam probe (e.g., [³H]penicillin or Bocillin-FL)

-

Unlabeled β-lactam antibiotic (Latamoxef)

-

Reaction buffer

-

Scintillation counter or fluorescence plate reader

-

Quenching solution (e.g., ice-cold buffer with a high concentration of unlabeled penicillin)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the purified PBP in a suitable buffer.

-

Initiation: Initiate the reaction by adding a known concentration of the labeled β-lactam probe.

-

Time Course: At various time points, take aliquots of the reaction mixture and immediately add them to a quenching solution to stop the reaction.

-

Separation: Separate the acylated PBP from the unbound probe. This can be achieved by methods such as filter binding assays or size-exclusion chromatography.

-

Quantification: Quantify the amount of labeled probe covalently bound to the PBP at each time point using a scintillation counter or fluorescence plate reader.

-

Competition: To determine the k2/K' for an unlabeled antibiotic like Latamoxef, perform the assay in the presence of various concentrations of Latamoxef.

-

Data Analysis: The rate of acylation can be determined from the time course data. The k2/K' value for the unlabeled competitor (Latamoxef) can then be calculated using appropriate kinetic models that account for the competition between the labeled probe and the unlabeled antibiotic for the PBP active site.

Interplay with Resistance Mechanisms

The clinical efficacy of Latamoxef can be compromised by bacterial resistance mechanisms. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive before it can reach its PBP targets. Additionally, alterations in the structure of PBPs can reduce their binding affinity for Latamoxef, and modifications to the bacterial outer membrane can decrease the permeability of the antibiotic into the cell.

dot

Caption: Interplay of Latamoxef, PBPs, and β-Lactamases.

Conclusion

The interaction of this compound with penicillin-binding proteins is a complex process that forms the basis of its antibacterial activity. The covalent acylation of these essential enzymes disrupts bacterial cell wall synthesis, leading to cell death. A thorough understanding of the binding affinities, the kinetics of this interaction, and the mechanisms of resistance is critical for the rational design of new β-lactam antibiotics and for developing strategies to combat the growing threat of antibiotic-resistant bacteria. The experimental protocols provided in this guide offer a framework for researchers to further investigate these fundamental interactions.

References

Methodological & Application

Application Notes and Protocols for Latamoxef Sodium Susceptibility Testing

Introduction

Latamoxef, also known as Moxalactam, is a synthetic oxa-β-lactam antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many anaerobic organisms. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. Specifically, Latamoxef targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Its molecular structure confers stability against many β-lactamase enzymes produced by resistant bacteria. The agar diffusion assay, particularly the Kirby-Bauer disk diffusion method, is a standardized, cost-effective, and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents like Latamoxef sodium.[1] This document provides a detailed step-by-step protocol for performing an agar diffusion assay to assess the susceptibility of bacterial isolates to this compound.

Mechanism of Action

Latamoxef's primary mechanism of action involves the disruption of bacterial cell wall synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell.

Caption: Mechanism of action of this compound.

Experimental Protocol: Agar Diffusion Assay (Kirby-Bauer Method)

This protocol outlines the standardized procedure for determining the susceptibility of a bacterial isolate to this compound using the disk diffusion method.

Materials

-

This compound antimicrobial susceptibility test disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (90 or 150 mm)

-

Pure culture of the test organism (18-24 hour growth)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™)

Procedure

-

Preparation of Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

-

Rotate the swab against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Antimicrobial Disks:

-

Using sterile forceps or a disk dispenser, place a this compound (30 µg) disk onto the inoculated surface of the MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

If multiple antibiotics are being tested on the same plate, ensure disks are spaced at least 24 mm apart from center to center.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the this compound disk to the nearest millimeter (mm).

-

Interpret the results based on the zone diameter interpretive criteria provided in the tables below.

-

Data Presentation

Table 1: Inoculum Preparation and Incubation Conditions

| Parameter | Specification |

| Inoculum Source | 3-5 isolated colonies from an 18-24 hour culture |

| Suspension Medium | Sterile Saline (0.85%) or PBS |

| Turbidity Standard | 0.5 McFarland (approx. 1-2 x 10⁸ CFU/mL) |

| Agar Medium | Mueller-Hinton Agar |

| Incubation Temperature | 35°C ± 2°C |

| Incubation Time | 16-20 hours |

| Incubation Atmosphere | Ambient Air |

Table 2: Tentative Zone Diameter Interpretive Criteria for Latamoxef (30 µg disk)

| Zone Diameter (mm) | Interpretation | Corresponding MIC (µg/mL) |

| ≤ 14 | Resistant | ≥ 64 |

| 15 - 22 | Intermediate | 16 or 32 |

| ≥ 23 | Susceptible | ≤ 8 |

Note: These are tentative standards proposed by Barry et al. in 1980 and should be used as a guideline.[2][3] Clinical experience is necessary for the final selection of breakpoints. For ESBL-producing E. coli, Klebsiella spp., and Proteus spp., Latamoxef may be reported as resistant.[4][5][6] Disk diffusion breakpoints for Pseudomonas aeruginosa have been removed from CLSI M100-S20.

Experimental Workflow

Caption: Agar diffusion assay workflow.

Quality Control

It is imperative to perform quality control testing with each new batch of media and disks, and on a weekly basis thereafter. This is done by testing standard QC strains with known susceptibility to this compound. The resulting zone diameters should fall within the acceptable ranges established by the Clinical and Laboratory Standards Institute (CLSI) or other regulatory bodies.

Table 3: Example Quality Control Ranges for a 30 µg Disk

| Quality Control Strain | Acceptable Zone Diameter Range (mm) |

| Escherichia coli ATCC® 25922™ | [Insert CLSI Recommended Range] |

| Staphylococcus aureus ATCC® 25923™ | [Insert CLSI Recommended Range] |

| Pseudomonas aeruginosa ATCC® 27853™ | [Insert CLSI Recommended Range] |

(Note: Specific QC ranges for this compound should be obtained from the most current CLSI M100 document or the disk manufacturer's instructions.)

Troubleshooting

-

No zone of inhibition: The organism may be resistant, or there may have been an issue with the antibiotic disk's potency.

-

Zones are too large or too small: This could be due to an incorrect inoculum density, improper incubation conditions, or variations in the agar depth.

-

Fuzzy or indistinct zone edges: This may occur with certain organism-drug combinations or due to swarming motility of the bacteria.